6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Overview
Description
6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.20082506 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihypertensive Agents
A study by Bayomi et al. (1999) focused on the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties, which showed promising in vitro and in vivo antihypertensive activity. This research highlights the potential of pyrimidine derivatives, including those structurally related to the compound , in the development of new antihypertensive medications Bayomi et al., 1999.
Antimicrobial Agents
Attia et al. (2013) synthesized novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, which demonstrated significant antibacterial and antifungal activities. This study suggests that structural analogs of the compound in focus may have potential applications in combating microbial infections Attia et al., 2013.
Analgesic Activity
Research by Chaudhary et al. (2012) on novel pyrimidine derivatives, including those with morpholine and piperidine groups, showed significant analgesic activity without ulcerogenic effects in experimental models. These findings open avenues for the development of new analgesic agents with improved safety profiles Chaudhary et al., 2012.
Vasodilation Properties
Girgis et al. (2008) prepared 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, through a reaction involving morpholine and piperidine, which exhibited considerable vasodilation potency. This research indicates the potential use of such compounds in treating cardiovascular diseases by inducing vasodilation Girgis et al., 2008.
Anticoccidial Agents
Liang et al. (2008) reported the synthesis of diaryl-(4-piperidinyl)-pyrrole derivatives with cyclic amine substituents, including morpholine derivatives, which exhibited potent and broad spectrum anticoccidial activities. This highlights the potential agricultural applications of these compounds in the treatment of coccidiosis Liang et al., 2008.
Anticancer Activity
Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for their antiproliferative effect against human cancer cell lines. Some compounds showed promising activity, indicating potential therapeutic applications in cancer treatment Mallesha et al., 2012.
Properties
IUPAC Name |
6-(2-morpholin-4-ylethyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c24-17-15-14-19-18(23-5-2-1-3-6-23)20-16(15)4-7-22(17)9-8-21-10-12-25-13-11-21/h4,7,14H,1-3,5-6,8-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQDXNWZZOWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCN4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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